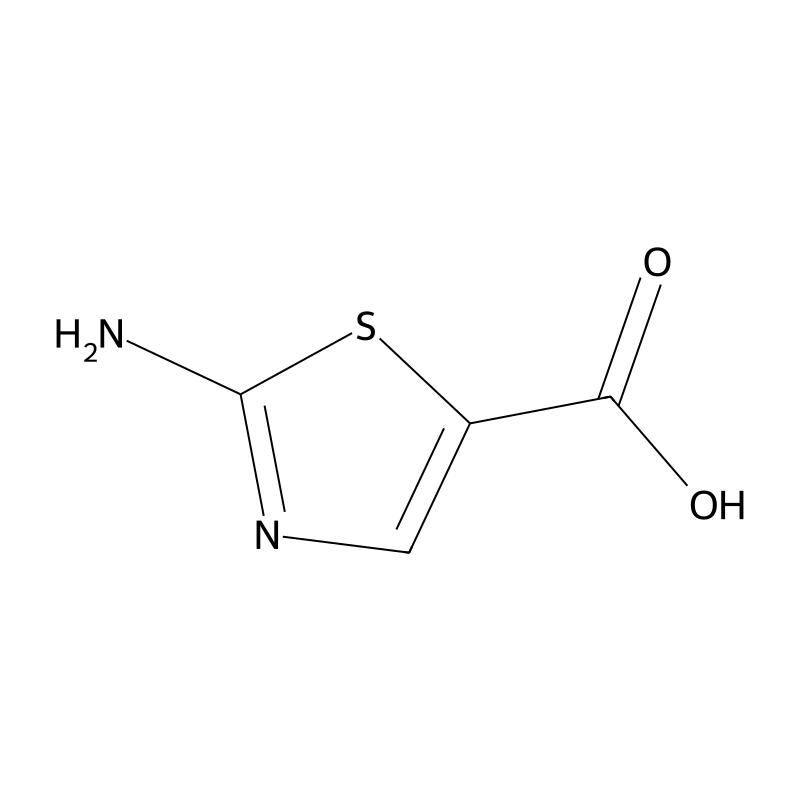

2-Aminothiazole-5-carboxylic acid

Content Navigation

Synthetic workflows requiring direct amide formation with thiazole core often waste time with ester hydrolysis or wrong isomer. This compound (CAS 40283-46-3) is the exact C5-carboxylic acid isomer, enabling direct coupling using standard reagents, avoiding extra steps and yield loss.

- Direct amide bond formation without ester hydrolysis - saves time and cost in kinase inhibitor synthesis (e.g., Dasatinib precursors).

- Regiospecific C5-COOH geometry ensures correct thiazolo[5,4-b]pyridine ring construction, not C4-isomer.

- Bifunctional amine/acid for one-step amidation and library synthesis.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2-Aminothiazole-5-carboxylic acid (CAS 40283-46-3) is a heterocyclic compound featuring a thiazole ring substituted with a primary amine at the C2 position and a carboxylic acid at the C5 position. This specific arrangement of functional groups makes it a valuable and widely used building block in the synthesis of complex organic molecules.[1][2] The 2-aminothiazole scaffold itself is recognized as a 'privileged structure' in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[3][4][5] The presence of both a nucleophilic amine and an electrophilic carboxylic acid group allows for sequential and site-specific modifications, making it a versatile precursor for constructing libraries of bioactive compounds and functional materials.[1][6]

References

- [1] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021 Mar; 26(5): 1449.

- [3] Chen, Y., et al. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC 2010 (vi) 32-38.

- [6] Aminothiazoles are also useful in the synthesis of polymers and dyes. Due to the multi-dimensional importance of aminothiazoles and their derivatives, several methods have been reported in the literature for their synthesis. RSC Advances, 2017, 7, 24112-24128.

- [8] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules 2021, 26, 1449.

Substituting 2-Aminothiazole-5-carboxylic acid with its corresponding ethyl ester, its C4-carboxylic acid isomer, or the parent 2-aminothiazole is a critical process error. The free carboxylic acid at the C5 position is essential for direct amide bond formation using standard coupling reagents, a route that is blocked when using the ethyl ester, which would first require a separate hydrolysis step, adding time, cost, and potential yield loss to a synthetic workflow.[3] Furthermore, the C5-positioning is geometrically distinct from the C4-isomer; this spatial arrangement is crucial for directing cyclization reactions and determining the final conformation and binding affinity of complex molecules like kinase inhibitors.[7] Using the parent 2-aminothiazole would entirely omit the carboxylic acid functionality, which is often a key pharmacophore or an essential handle for further derivatization. Therefore, for syntheses requiring direct coupling or specific regiochemistry, this exact isomer and form is necessary.

References

- [3] Chen, Y., et al. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC 2010 (vi) 32-38.

- [4] Al-Balas, Q., et al. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE 4(5): e5617.

Efficient Amide Synthesis vs. Ester Analogs

A key procurement decision is choosing between the free acid (2-Aminothiazole-5-carboxylic acid) and its ethyl ester. The free acid allows for a more convergent and efficient synthesis of N-aryl amides, a critical scaffold in many kinase inhibitors. One modern approach involves first creating a β-ethoxyacrylamide intermediate, which is then cyclized with thiourea to directly form the target 2-amino-N-arylthiazole-5-carboxamide.[1] This route avoids the multiple protection, hydrolysis, and deprotection steps required when starting from the ethyl 2-aminothiazole-5-carboxylate ester, which can be inefficient, especially with sterically hindered anilines like 2-chloro-6-methylaniline where coupling yields were reported as 'unsatisfactory'.[1] This makes the free acid the precursor of choice for scalable, efficient amide synthesis.

| Evidence Dimension | Synthetic Route Efficiency |

| Target Compound Data | Directly enables a convergent synthesis that avoids protection/deprotection steps. |

| Comparator Or Baseline | Ethyl 2-aminothiazole-5-carboxylate requires a multi-step sequence: N-Boc protection, ester hydrolysis, amide coupling, and N-Boc deprotection. |

| Quantified Difference | Eliminates three major synthetic operations (protection, hydrolysis, deprotection) required for the ester comparator. |

| Conditions | Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a key intermediate for Dasatinib. |

Choosing this free acid precursor can significantly shorten synthesis time, reduce reagent costs, and improve overall process yield by avoiding problematic steps associated with the ester analog.

Key Regioisomer for Thiazolo[5,4-b]pyridine Cores

The spatial orientation of the amine and carboxylic acid groups is non-negotiable for the synthesis of specific fused heterocyclic systems. For the construction of thiazolo[5,4-b]pyridines, 2-Aminothiazole-5-carboxylic acid is the required starting material. In contrast, its isomer, 2-aminothiazole-4-carboxylic acid, under similar reaction conditions (e.g., Gould-Jacobs reaction), would lead to the formation of the isomeric thiazolo[4,5-b]pyridine system. The selection between the C5 and C4 carboxylic acid isomers directly dictates the final core structure of the resulting fused system, which has profound implications for its biological activity and physical properties. Therefore, for any research or manufacturing process targeting the thiazolo[5,4-b]pyridine scaffold, the C5-carboxylic acid is the only viable procurement choice.

| Evidence Dimension | Regiochemical Outcome in Cyclization |

| Target Compound Data | Forms thiazolo[5,4-b]pyridine systems. |

| Comparator Or Baseline | 2-Aminothiazole-4-carboxylic acid forms thiazolo[4,5-b]pyridine systems. |

| Quantified Difference | 100% difference in product regioisomer; leads to a completely different heterocyclic scaffold. |

| Conditions | Standard conditions for Gould-Jacobs reaction or similar thermal cyclizations used in the synthesis of fused pyridine rings. |

Procuring the wrong regioisomer (C4 vs. C5) results in the synthesis of a fundamentally different molecule, making this a critical, specification-driven purchasing decision.

Direct Amide Coupling in One Step

In multi-step syntheses, operational simplicity is paramount. 2-Aminothiazole-5-carboxylic acid can be directly activated and coupled with amines using standard reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[8] This is a direct conversion of the acid to an amide. The common substitute, ethyl 2-aminothiazole-5-carboxylate, cannot undergo this reaction. To achieve the same amide product from the ester, a scientist must first perform a saponification (e.g., using NaOH) to generate the carboxylic acid in situ, followed by acidification, extraction, and then the amide coupling.[3] This adds at least one full reaction step with associated workup and purification, increasing labor, solvent usage, and the potential for yield loss. For process efficiency, the free acid is the more direct and economical precursor.

| Evidence Dimension | Number of Steps to Amide Product |

| Target Compound Data | 1 step (Direct coupling) |

| Comparator Or Baseline | Ethyl 2-aminothiazole-5-carboxylate requires 2+ steps (Hydrolysis, then coupling). |

| Quantified Difference | Reduces the synthetic sequence by at least one full operational step compared to the ester. |

| Conditions | Standard amide coupling reactions (e.g., EDCI/HOBt) versus ester hydrolysis followed by coupling. |

This compound saves an entire process step, reducing time, labor, and material costs for any application requiring the synthesis of 2-aminothiazole-5-carboxamides.

Kinase Inhibitor Core Synthesis

This compound is the preferred precursor for the efficient, large-scale synthesis of 2-aminothiazole-5-carboxamides, a key structural motif in many kinase inhibitors like Dasatinib. Its ability to undergo direct, convergent synthesis routes avoids the multi-step protection and hydrolysis sequences required when starting from the ethyl ester, making it ideal for process chemistry and medicinal chemistry campaigns where time and yield are critical.[1]

Thiazolo[5,4-b]pyridine Scaffold Construction

When the specific constitutional isomer of a fused heterocyclic system is required, this compound is the correct choice. Its C5-carboxylic acid and C2-amine geometry uniquely enables the synthesis of the thiazolo[5,4-b]pyridine ring system, a scaffold of interest in drug discovery. Using the C4-isomer would result in an entirely different, non-interchangeable molecular framework.

Precursor for Amide-Functionalized Materials

As a bifunctional building block, this compound serves as an excellent starting point for materials requiring an amide linkage and a thiazole core. The free carboxylic acid allows for direct coupling to amine-functionalized polymers, surfaces, or other molecular fragments in a single step, bypassing the additional hydrolysis step needed for ester-based analogs.[8]

References

- [1] Chen, Y., et al. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC 2010 (vi) 32-38.

- [2] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021 Mar; 26(5): 1449.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;

H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types